1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl 4-methylbenzene-1-sulfonate
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Overview
Description
“(1,1-Dioxo-2,3-dihydrothiophen-3-yl) 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C11H12O5S2 . It is used in various applications, and its characteristics, safety, usage, and more are covered in the overall knowledge and encyclopedia .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. The exact process is not detailed in the available resources .Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C11H12O5S2. The InChI string, which represents the structure of the molecule, is "InChI=1S/C11H12O5S2/c1-9-2-4-11 (5-3-9)18 (14,15)16-10-6-7-17 (12,13)8-10/h2-7,10H,8H2,1H3" . This provides a detailed representation of the molecule’s structure.Chemical Reactions Analysis
The chemical reactions involving “(1,1-Dioxo-2,3-dihydrothiophen-3-yl) 4-methylbenzenesulfonate” are complex and depend on the conditions and reactants used. The exact reactions are not detailed in the available resources .Physical and Chemical Properties Analysis
This compound has a molecular weight of 288.3 g/mol . It has a computed XLogP3-AA value of 1, indicating its lipophilicity . It has no hydrogen bond donors and has 5 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 288.01261583 g/mol . The topological polar surface area is 94.3 Ų , and it has a heavy atom count of 18 . The complexity of the molecule is computed to be 513 .Scientific Research Applications
Antioxidant and Corrosion Inhibitor in Lubricating Oils
(1,1-Dioxo-2,3-dihydrothiophen-3-yl) 4-methylbenzenesulfonate and related compounds have been evaluated for their effectiveness as antioxidants and corrosion inhibitors in lubricating oils. Research has found that specific derivatives of this compound exhibit high antioxidant activity, thereby enhancing the performance of lubricating oils (Habib, Hassan, & El‐Mekabaty, 2014).
Antimicrobial Properties
Studies have shown that certain derivatives of (1,1-Dioxo-2,3-dihydrothiophen-3-yl) 4-methylbenzenesulfonate possess antimicrobial properties. These derivatives have been tested against various bacterial strains, demonstrating their potential in antimicrobial applications (Habib, Hassan, & El‐Mekabaty, 2013).
Corrosion Inhibition in Metallic Materials
This compound has also been investigated for its role in corrosion inhibition. Studies reveal its effectiveness in preventing corrosion of metals like stainless steel and aluminum in acidic environments. The inhibitory action of this compound follows specific adsorption models, offering insights into developing new corrosion inhibitors (Ehsani, Moshrefi, & Ahmadi, 2015).
Potential in Drug Development
Compounds containing (1,1-Dioxo-2,3-dihydrothiophen-3-yl) 4-methylbenzenesulfonate structure have been explored for their potential in drug development, particularly for inflammatory ailments and bacterial infections. This research underlines the possibility of these compounds being used as therapeutic agents (Abbasi et al., 2017).
Synthesis of Polythiophenes for Chiral Self-Assembling Structures
Research into the synthesis of polythiophenes incorporating this compound has led to the creation of polymers that can form chiral self-assembling structures. These structures have potential applications in materials science and nanotechnology (Cagnoli et al., 2005).
Exploration in Luminescent Materials
The compound and its derivatives have been used in synthesizing luminescent lanthanide coordination polymers, which exhibit interesting properties for potential use in optoelectronics and luminescent materials (Yang et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1,1-dioxo-2,3-dihydrothiophen-3-yl) 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5S2/c1-9-2-4-11(5-3-9)18(14,15)16-10-6-7-17(12,13)8-10/h2-7,10H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYGBRLGVYMXRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CS(=O)(=O)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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